molecular formula C6H2ClIN2 B1423635 2-Chloro-5-iodonicotinonitrile CAS No. 766515-34-8

2-Chloro-5-iodonicotinonitrile

Cat. No. B1423635
M. Wt: 264.45 g/mol
InChI Key: FYHRQFFVACXNTB-UHFFFAOYSA-N
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Description

2-Chloro-5-iodonicotinonitrile is a chemical compound with the molecular formula C6H2ClIN2 . It has a molecular weight of 264.45 g/mol .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-iodonicotinonitrile is 1S/C6H2ClIN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H . The compound’s structure includes a pyridine ring with chlorine and iodine substituents .


Physical And Chemical Properties Analysis

2-Chloro-5-iodonicotinonitrile has a molecular weight of 264.45 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are 263.89512 g/mol . The compound’s topological polar surface area is 36.7 Ų .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

2-Chloro-5-iodonicotinonitrile serves as a precursor in the synthesis of various heterocyclic compounds. For instance, Lavecchia et al. (2004) demonstrated its use in the synthesis of 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines, utilizing palladium-mediated coupling reactions. This process involves the cyclization with methylhydrazine, followed by several steps leading to unsymmetrical 3,5-disubstituted pyrazolo[3,4-b]pyridine species (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

2. Formation of Novel Ring Systems

Coppola and Shapiro (1981) explored the reaction of 2-chloronicotinonitrile with thioureas, leading to the synthesis of the pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system. This process involves displacement of chlorine by nitrogen and secondary cyclizations, showcasing the compound's potential in creating new ring systems (Coppola & Shapiro, 1981).

3. Electrochemical Characterization

Research by Demirbaş et al. (2016) focused on the synthesis and electrochemical characterization of metallophthalocyanines derived from a novel nitrile compound. This study highlights the potential of 2-chloro-5-iodonicotinonitrile in developing materials with specific electrochemical properties, useful in various applications such as catalysis and electronic devices (Demirbaş et al., 2016).

4. Applications in Organic Synthesis

1-Chloro-1,2-benziodoxol-3-one, a related compound, has been used for the efficient chlorination of nitrogen-containing heterocycles and various classes of arenes, demonstrating the utility of chloro-iodo compounds in organic synthesis (Wang et al., 2016) (Wang et al., 2016).

5. Environmental Impact Studies

The compound 2-chloro-6-(trichloromethyl)-pyridine, which shares structural similarities with 2-chloro-5-iodonicotinonitrile, has been studied for its impact on rice production and nitrogen losses in agriculture. Sun et al. (2015) assessed its use as a nitrification inhibitor, indicating the broader environmental implications of chloro-nicotinonitriles (Sun et al., 2015).

properties

IUPAC Name

2-chloro-5-iodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRQFFVACXNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694774
Record name 2-Chloro-5-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodonicotinonitrile

CAS RN

766515-34-8
Record name 2-Chloro-5-iodo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766515-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30.7 ml (329 mmol) of phosphorus oxychloride at 0° C. and 6 drops of sulfuric acid are added to 9 g (6.6 mmol) of 2-hydroxy-5-iodonicotinonitrile. The reaction mixture is heated at 110° C. for 5 hours and then at room temperature overnight. The reaction mixture is poured in a beaker containing ice and a little water, and a precipitate is formed. The mixture is allowed to gradually return to room temperature and then is filtered and rinsed with water. The solid is dried to yield 6.8 g (70%) of 2-chloro-5-iodonicotinonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Lavecchia, S Berteina-Raboin, G Guillaumet - Tetrahedron letters, 2004 - Elsevier
… Indirect iodination of 2-chloro-nicotinonitrile gave 2-chloro-5-iodonicotinonitrile, which was cyclized with methylhydrazine to lead to 3-amino-5-iodopyrazolo[3,4-b]pyridine. Position 3 …
Number of citations: 27 www.sciencedirect.com
SB Bharate, TR Mahajan, YR Gole, M Nambiar… - Bioorganic & medicinal …, 2008 - Elsevier
… Lavecchia et al. synthesized pyrazolo[3,4-b]pyridines via indirect iodination of 2-chloro-nicotinonitrile to yield 2-chloro-5-iodonicotinonitrile, which was cyclized with methyl hydrazine …
Number of citations: 116 www.sciencedirect.com

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